An In-depth Technical Guide to 6-Fluoro-2-methoxy-3-methylphenylboronic acid (CAS: 1451392-02-1)
An In-depth Technical Guide to 6-Fluoro-2-methoxy-3-methylphenylboronic acid (CAS: 1451392-02-1)
Disclaimer: This technical guide provides a comprehensive overview of 6-Fluoro-2-methoxy-3-methylphenylboronic acid based on established principles of organic chemistry and data from structurally related compounds. Due to the limited availability of specific experimental data for this particular molecule in peer-reviewed literature, some protocols and characterization details are presented as informed, generalized methodologies for arylboronic acids.
Introduction
6-Fluoro-2-methoxy-3-methylphenylboronic acid is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis.[1][2] Its structural features—a fluorine atom and a methoxy group ortho to the boronic acid moiety, along with a methyl group—make it a sterically hindered and electronically modulated building block. These characteristics are of significant interest to researchers in drug discovery and materials science, particularly for its utility in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling.[3][4] This guide offers a technical overview of its properties, synthesis, handling, and applications for scientists and professionals in the field.
Part 1: Physicochemical Properties and Handling
Chemical and Physical Properties
A summary of the key physicochemical properties is presented in the table below. This data is compiled from various chemical supplier databases.
| Property | Value |
| CAS Number | 1451392-02-1 |
| Molecular Formula | C8H10BFO3 |
| Molecular Weight | 183.97 g/mol |
| Appearance | White to off-white solid/powder |
| Purity | Typically >97% |
Data sourced from publicly available chemical supplier information.
Safety, Handling, and Storage
As with all arylboronic acids, 6-Fluoro-2-methoxy-3-methylphenylboronic acid requires careful handling to ensure laboratory safety and maintain chemical integrity.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles.[5]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is recommended.
Handling:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid dust formation and inhalation.[5]
-
Wash hands thoroughly after handling.[6]
-
Handle in accordance with good industrial hygiene and safety practices.[5]
Storage:
-
To maintain product quality, it is recommended to keep the compound refrigerated.[5][6]
-
Store in a tightly closed container in a dry and well-ventilated place.[5]
-
Arylboronic acids can be sensitive to air and moisture; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[5]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[6]
Stability and Decomposition Pathways
Organoboronic acids are susceptible to decomposition, which can impact their effectiveness in coupling reactions.[7][8] The primary decomposition pathways include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, often facilitated by moisture or acidic/basic conditions.[7]
-
Oxidation: The conversion of the boronic acid to the corresponding phenol.[7]
-
Trimerization (Dehydration): Three molecules of the boronic acid can undergo dehydration to form a cyclic trimer known as a boroxine.[7]
To mitigate these decomposition pathways, it is crucial to store the compound under dry, inert conditions and to use anhydrous solvents in reactions.[7]
Caption: Major decomposition pathways for arylboronic acids.
Part 2: Synthesis and Characterization
General Synthesis of Arylboronic Acids
A common and effective method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[2] The organometallic intermediate is typically generated from the corresponding aryl halide.
Caption: General synthesis of arylboronic acids.
Proposed Synthesis of 6-Fluoro-2-methoxy-3-methylphenylboronic acid
A plausible synthetic route to the title compound would start from 1-bromo-5-fluoro-3-methoxy-2-methylbenzene.
Step-by-Step Protocol:
-
Formation of the Grignard Reagent:
-
To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 1-bromo-5-fluoro-3-methoxy-2-methylbenzene in anhydrous tetrahydrofuran (THF) and add it dropwise to the magnesium suspension.
-
The reaction is initiated with gentle heating and then maintained at reflux until the magnesium is consumed.
-
-
Borylation:
-
Cool the resulting Grignard reagent to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate in anhydrous THF, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography on silica gel.[9]
-
Spectroscopic Characterization
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons, the methoxy protons (around 3.8-4.0 ppm), and the methyl protons (around 2.1-2.3 ppm). The aromatic protons would exhibit splitting patterns influenced by the fluorine atom. The protons of the B(OH)₂ group would appear as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large one-bond coupling constant (¹JCF). The carbon attached to the boron atom would also be identifiable.
-
¹⁹F NMR: A single resonance would be expected for the fluorine atom.
-
¹¹B NMR: The ¹¹B NMR spectrum is expected to show a broad signal in the range of 28-33 ppm, which is characteristic of tricoordinate boronic acids.[10]
Part 3: Applications in Organic Synthesis
The Suzuki-Miyaura Cross-Coupling Reaction
Arylboronic acids are most prominently used in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forms a carbon-carbon bond between the aryl group of the boronic acid and an organohalide.[3][11] This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids.[4]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol for a Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid
The steric hindrance from the ortho-substituents in 6-Fluoro-2-methoxy-3-methylphenylboronic acid can make the Suzuki-Miyaura coupling challenging.[5] The use of specialized palladium catalysts with bulky, electron-rich phosphine ligands is often necessary to achieve good yields.[6][7]
Step-by-Step Protocol:
-
Reaction Setup:
-
In a reaction vessel, combine the aryl halide (1.0 equiv), 6-Fluoro-2-methoxy-3-methylphenylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
-
Reaction:
-
Add an anhydrous solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
-
Work-up:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Considerations for a Sterically Hindered Substrate
The ortho-fluoro and ortho-methoxy groups in the title compound can influence its reactivity. The electron-withdrawing nature of the fluorine atom can increase the Lewis acidity of the boron center, potentially affecting the transmetalation step. The steric bulk of the ortho-substituents can hinder the approach of the boronic acid to the palladium complex, slowing down the reaction rate.[5] The choice of a bulky phosphine ligand is critical as it can promote the reductive elimination step and stabilize the palladium catalyst.[6][7]
Part 4: Conclusion and Future Perspectives
6-Fluoro-2-methoxy-3-methylphenylboronic acid represents a valuable and versatile building block for organic synthesis. Its unique substitution pattern offers opportunities for creating complex molecular architectures with specific electronic and steric properties. While its steric hindrance presents challenges in reactions like the Suzuki-Miyaura coupling, modern catalytic systems with advanced ligands have made these transformations feasible. As the demand for novel pharmaceuticals and functional materials grows, the importance of such tailored building blocks in the synthetic chemist's toolbox will undoubtedly continue to increase. Further research into the specific reactivity and applications of this compound is warranted to fully exploit its potential.
References
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Chen, W., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(12), 3792-3796. Available at: [Link]
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Li, G., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 229-233. Available at: [Link]
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Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
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Mazurek, J., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2030. Available at: [Link]
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Ishihara, K., et al. (2000). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications, (13), 1217-1218. Available at: [Link]
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ResearchGate. (n.d.). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
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CORE. (2022). Shifting Gears Towards the Red: Novel Boron-Based Fluorophores for Bioimaging Applications. Retrieved from [Link]
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ACS Publications. (2024). Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. Organic Letters. Available at: [Link]
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National Institutes of Health. (n.d.). Orthogonal Reactivity in Boryl-Substituted Organotrifluoroborates. Retrieved from [Link]
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San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). B-(3-Fluoro-2-methoxyphenyl)boronic acid. Retrieved from [Link]
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National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
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